Chemical properties of 4-Nitronaphthalene-1-carbonitrile
Chemical properties of 4-Nitronaphthalene-1-carbonitrile
An In-Depth Technical Guide to the Predicted Properties and Synthetic Strategy for 4-Nitronaphthalene-1-carbonitrile
Introduction: Charting Unexplored Chemical Space
In the landscape of chemical research and drug development, the exploration of novel molecular scaffolds is paramount to innovation. 4-Nitronaphthalene-1-carbonitrile represents such a frontier—a compound with a unique electronic and structural profile that is not extensively documented in readily available literature. Its architecture, featuring a naphthalene core functionalized with two potent electron-withdrawing groups, the nitro (-NO₂) and cyano (-CN) moieties, suggests significant potential as a versatile intermediate in medicinal chemistry and materials science.
This technical guide is structured from the perspective of a senior application scientist approaching a novel, uncharacterized compound. In the absence of extensive empirical data, we will leverage first principles of organic chemistry and draw upon data from structurally analogous molecules to provide a robust predictive framework. This document will detail the predicted physicochemical and spectral properties of 4-Nitronaphthalene-1-carbonitrile, propose a logical and field-proven synthetic workflow for its preparation, outline a comprehensive protocol for its characterization, and discuss its potential reactivity and applications. Every step is designed as a self-validating system, ensuring that researchers can confidently synthesize and verify this compound in a laboratory setting.
Section 1: Molecular Structure and Predicted Physicochemical Properties
The foundational step in understanding any compound is to analyze its structure and predict its fundamental properties. The dual functionalization on the naphthalene ring system is expected to profoundly influence its physical characteristics.
Caption: Predicted structure of 4-Nitronaphthalene-1-carbonitrile.
The properties of this molecule are predicted based on its structure and comparison with analogs such as 1-nitronaphthalene and 4-bromonaphthalene-1-carbonitrile[1][2].
Table 1: Predicted Physicochemical Properties of 4-Nitronaphthalene-1-carbonitrile
| Property | Predicted Value | Rationale & References |
| Molecular Formula | C₁₁H₆N₂O₂ | Derived from chemical structure. |
| Molecular Weight | 198.18 g/mol | Calculated from the molecular formula. |
| Appearance | Pale yellow to orange crystalline solid | Analogous nitroaromatic compounds are typically colored crystalline solids[1][3]. |
| Melting Point | >100 °C | The melting point of 4-bromonaphthalene-1-carbonitrile is 100-102 °C[2]. The nitro group may lead to a higher melting point due to stronger intermolecular dipole-dipole interactions. |
| Solubility | Insoluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, acetone, chloroform). | Aromatic nitro compounds are generally insoluble in water but soluble in organic solvents[1]. |
| XLogP3 | ~3.0 | Estimated based on the lipophilicity of the naphthalene core and the polar nature of the nitro and cyano groups. |
Section 2: Predictive Spectroscopic Profile for Structural Elucidation
Confirming the synthesis of a novel compound requires a suite of spectroscopic techniques. Based on established principles of spectroscopy, we can predict the key signals that would validate the structure of 4-Nitronaphthalene-1-carbonitrile.
Table 2: Predicted Spectroscopic Data for 4-Nitronaphthalene-1-carbonitrile
| Technique | Predicted Key Signals | Mechanistic Justification |
| ¹H NMR | 6 distinct aromatic signals (δ 7.5 - 9.0 ppm), likely complex multiplets and doublets. | The six protons on the naphthalene ring are chemically non-equivalent. The strong electron-withdrawing effects of the -NO₂ and -CN groups will shift all protons downfield into the aromatic region[4]. Protons closest to these groups will be the most deshielded and appear at the highest chemical shifts. |
| ¹³C NMR | 11 distinct signals (δ 110 - 160 ppm). | 10 signals for the naphthalene core carbons and 1 for the nitrile carbon. The nitrile carbon signal will be in the δ 115-125 ppm range. Carbons directly attached to the -NO₂ and -CN groups will be significantly shifted due to anisotropic and inductive effects[4][5]. |
| IR Spectroscopy | ~2230 cm⁻¹ (strong, sharp)~1530 cm⁻¹ (strong)~1350 cm⁻¹ (strong)~1600 & ~1450 cm⁻¹ (medium)~3100-3000 cm⁻¹ (weak) | C≡N stretch is characteristic and sharp[6]. Asymmetric and symmetric NO₂ stretches, respectively[7]. Aromatic C=C stretching vibrations. Aromatic C-H stretching. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) at m/z = 198. | This corresponds to the exact molecular weight of the compound. Key fragments would be expected from the loss of NO₂ (m/z = 152) and subsequent loss of CN (m/z = 126)[5][8]. |
Section 3: Proposed Synthesis and Purification Workflow
A robust and reliable synthetic route is critical. The most logical approach to introduce a nitrile group onto an aromatic ring in place of an amino group is the Sandmeyer reaction . This classic and well-documented transformation provides a high-yielding and scalable pathway from a readily available precursor.
The proposed starting material is 4-Nitro-1-naphthylamine , which can be synthesized from 1-nitronaphthalene[9]. The overall workflow involves two primary stages: diazotization of the amine followed by cyanation.
Caption: Proposed synthetic workflow for 4-Nitronaphthalene-1-carbonitrile.
Detailed Experimental Protocol: Synthesis of 4-Nitronaphthalene-1-carbonitrile
Causality: This protocol is designed for safety and efficiency. The low temperature during diazotization is critical because diazonium salts are thermally unstable and can decompose explosively at higher temperatures[10][11]. The use of CuCN is a hallmark of the Sandmeyer reaction, which proceeds via a radical mechanism facilitated by the copper(I) catalyst[11].
-
Preparation of Reagents:
-
Prepare a solution of copper(I) cyanide (CuCN) in aqueous sodium or potassium cyanide. Safety Note: Cyanide salts are extremely toxic. Handle with extreme caution in a fume hood.
-
Prepare a solution of sodium nitrite (NaNO₂) in deionized water.
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-
Step 1: Diazotization of 4-Nitro-1-naphthylamine
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-Nitro-1-naphthylamine (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath. The fine suspension ensures efficient reaction with the diazotizing agent.
-
Slowly add the aqueous solution of sodium nitrite (1.1 eq) dropwise via the dropping funnel. The key is to maintain the temperature below 5 °C throughout the addition to ensure the stability of the diazonium salt formed.
-
Stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the 4-nitronaphthalene-1-diazonium chloride intermediate.
-
-
Step 2: Sandmeyer Reaction
-
In a separate, larger flask, place the prepared CuCN solution and warm it gently to around 40-50 °C.
-
Slowly and carefully add the cold diazonium salt solution to the warm CuCN solution. Vigorous nitrogen gas evolution will be observed. The rate of addition should be controlled to manage the effervescence.
-
After the addition is complete, continue stirring the reaction mixture at 50 °C for 1-2 hours to drive the reaction to completion.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x). The organic solvent choice is based on the predicted polarity of the product, allowing for efficient extraction.
-
Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid using silica gel column chromatography. A gradient of ethyl acetate in hexanes is a logical starting point for elution, separating the nonpolar impurities from the more polar product.
-
Collect the fractions containing the pure product (monitored by TLC) and evaporate the solvent to yield pure 4-Nitronaphthalene-1-carbonitrile. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
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Section 4: Potential Reactivity and Applications in Drug Development
The true value of an intermediate lies in its potential for further chemical modification. 4-Nitronaphthalene-1-carbonitrile offers two primary reactive handles, making it a potentially valuable building block.
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Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (4-amino-1-cyanonaphthalene) using standard conditions (e.g., SnCl₂/HCl, Fe/HCl, or catalytic hydrogenation). This resulting aminonitrile is a precursor to a wide array of heterocyclic systems and can be used in amide coupling reactions.
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Transformation of the Nitrile Group: The nitrile group is a versatile functional group that can be:
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Hydrolyzed to a carboxylic acid (4-nitronaphthalene-1-carboxylic acid) under acidic or basic conditions.
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Reduced to a primary amine (1-(aminomethyl)-4-nitronaphthalene) using reducing agents like LiAlH₄.
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-
Nucleophilic Aromatic Substitution (SₙAr): The presence of two strong electron-withdrawing groups activates the naphthalene ring towards nucleophilic attack, potentially allowing for the displacement of the nitro group by strong nucleophiles.
Applications in Drug Discovery and Materials Science: The naphthalene scaffold is a common motif in biologically active molecules. The dual functionality of this compound allows for the systematic exploration of chemical space. For instance, it could serve as a core structure for developing kinase inhibitors, antiviral agents, or fluorescent probes for biological imaging. The rigid, planar structure also makes it an attractive candidate for incorporation into organic light-emitting diodes (OLEDs) or other advanced materials[12].
Section 5: Safety and Handling
As a novel compound, a thorough risk assessment based on its constituent functional groups is mandatory. The primary hazards are associated with nitroaromatics and organic nitriles.
-
Acute Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin, consistent with warnings for 1-nitronaphthalene and other nitriles[13][14].
-
Irritation: Expected to be a skin, eye, and respiratory tract irritant[13][15].
-
Chronic Effects: Nitroaromatic compounds are known to cause methemoglobinemia upon absorption into the body[14].
-
Environmental Hazards: Likely toxic to aquatic life with long-lasting effects.
Recommended Handling Procedures:
-
Engineering Controls: Always handle this compound in a properly functioning chemical fume hood to avoid inhalation of dust or vapors[13][16].
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield at all times[14].
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and acids[13].
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow it to enter drains or waterways.
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